5-Bromo-2-(2-thienyl)pyridine

Suzuki-Miyaura coupling Catalyst-transfer polymerization Biaryl monomer

Researchers requiring precise regiochemistry for OLED ligand synthesis or iterative cross-coupling often face supply inconsistency and isomer contamination. 5-Bromo-2-(2-thienyl)pyridine (CAS 91891-74-6) provides a stable, high-purity building block with the bromine handle positioned for optimal Suzuki-Miyaura reactivity. • Enables efficient iridium(III) complexation for phosphorescent OLEDs achieving >30 lm/W power efficiency. • Supports catalyst-transfer condensation polymerization for narrow-dispersity π-conjugated copolymers. • Available at >98% (GC/T) purity, ensuring minimal byproduct formation in chain-growth polymerization or α-helical garland synthesis.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
CAS No. 91891-74-6
Cat. No. B1281799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-thienyl)pyridine
CAS91891-74-6
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C9H6BrNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H
InChIKeyPOYKHSYCYNRTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(2-thienyl)pyridine (CAS 91891-74-6) Procurement Guide: A Heterocyclic Building Block for OLED and Medicinal Chemistry


5-Bromo-2-(2-thienyl)pyridine (CAS 91891-74-6) is a heteroaryl bromide building block consisting of a pyridine ring coupled to a thiophene moiety, with bromine substitution at the 5-position of the pyridine ring [1]. The compound has a molecular formula of C₉H₆BrNS and a molecular weight of 240.12 g/mol . Its solid physical form (melting point 79.0–83.0 °C) and commercial availability at purities exceeding 98% (GC/T) from major suppliers including TCI, Alfa Aesar, and Thermo Scientific make it a viable synthetic intermediate for both academic research and industrial process development [2]. The bromine substituent serves as a versatile synthetic handle enabling further functionalization via cross-coupling chemistry .

Why 5-Bromo-2-(2-thienyl)pyridine Cannot Be Replaced by Alternative Halogenated Analogs in Synthetic Workflows


Within the pyridylthiophene building block class, halogen identity and substitution position critically determine reaction outcomes. The bromine atom in 5-bromo-2-(2-thienyl)pyridine offers a unique reactivity window: it is sufficiently reactive for efficient Suzuki-Miyaura cross-coupling under standard conditions, yet more stable and controllable than the corresponding iodide analog, which may undergo premature or undesired side reactions [1]. Conversely, the chloro analog (5-chloro-2-(2-thienyl)pyridine) often requires harsher catalytic conditions or extended reaction times for comparable conversion, increasing the risk of byproduct formation [2]. Furthermore, regioisomeric variants such as 2-(5-bromothiophen-2-yl)pyridine (CAS 123784-07-6) exhibit distinct reactivity profiles and direct synthetic pathways toward different constitutional isomers, underscoring that generic substitution across the pyridylthiophene class is not feasible without compromising synthetic efficiency and product fidelity .

Quantitative Differentiation Evidence for 5-Bromo-2-(2-thienyl)pyridine: Comparative Data Versus Analogs


Suzuki-Miyaura Coupling Efficiency: Bromide vs. Iodide vs. Chloride Reactivity in Model Thiophene-Pyridine Systems

In systematic model studies of thiophene-pyridine biaryl monomers (X-Py-Th-X'), the dibromide monomer (X=X'=Br) demonstrated balanced reactivity enabling controlled catalyst-transfer condensation polymerization (CTCP) under tBu₃PPd⁰ catalysis. In head-to-head comparative coupling with phenylboronic acid ester, the dibromide substrate exhibited superior conversion efficiency (quantified via HPLC monitoring) compared to mixed bromide-iodide systems, which suffered from competitive side reactions due to the markedly higher reactivity of the C-I bond [1]. The chloride analog (X=X'=Cl) was unreactive under identical conditions, requiring elevated temperatures and specialized ligand systems for any observable conversion [2].

Suzuki-Miyaura coupling Catalyst-transfer polymerization Biaryl monomer

OLED Device Performance: Thieno-Pyridine Iridium Complexes and the Role of Pyridine Bromination

Thieno-pyridine framework organo-iridium complexes (PO-01, PO-02, PO-03) synthesized from pyridylthiophene precursors achieved high-performance yellow phosphorescent OLEDs. Devices fabricated with these complexes exhibited electroluminescent efficiencies ranging from 9.62 lm/W to 30.41 lm/W, with maximum brightness exceeding 7000 cd/m² and EL emission peaks spanning 532–564 nm [1]. 5-Bromo-2-(2-thienyl)pyridine serves as a critical precursor for introducing thieno-pyridine chelating ligands into iridium complexes; the bromine substituent at the pyridine 5-position enables regioselective coupling while preserving the thiophene moiety for subsequent cyclometalation. In contrast, non-brominated analogs require less efficient direct C-H activation strategies or alternative halogen handles that alter electronic properties of the resulting emitter [2].

OLED Phosphorescent emitter Iridium complex

Regioselective Synthesis: Halogen Dance Chemistry and Constitutional Isomer Differentiation

A 2023 study demonstrated that 2-(5-bromo-2-thienyl)pyridine (CAS 123784-07-6), a regioisomer of the target compound, undergoes regioselective deprotonation and subsequent halogen dance chemistry to yield four distinct iodinated constitutional isomers from a single starting material . This regiocontrolled functionalization was achieved by modulating reaction conditions including metal amide base identity, solvent, additives, and temperature. The target compound 5-bromo-2-(2-thienyl)pyridine (CAS 91891-74-6), bearing bromine on the pyridine ring rather than the thiophene ring, occupies a distinct position in this synthetic landscape: it provides orthogonal reactivity that enables sequential functionalization strategies unavailable to its regioisomers. Specifically, the pyridine-bound bromine can undergo selective cross-coupling while the unsubstituted thiophene remains available for subsequent electrophilic or directed metalation chemistry [1].

Regiodivergent synthesis Halogen dance Constitutional isomers

Iterative Cross-Coupling: Building Thienylpyridyl Oligomers via Bromine Handle

The compound serves as a key building block in the synthesis of thienylpyridyl garlands designed as non-peptidic α-helix mimetics for disrupting protein-protein interactions . In a modular synthetic approach, Suzuki-Miyaura coupling of halogenated pyridines with thiophene boronic acids yielded bis-thienylpyridines. Subsequent bromination of these intermediates produced bis-bromothienylpyridines, which underwent iterative Pd-catalyzed coupling via a pseudo-Garlanding approach with pyridyl boronic acids to generate a library of thienylpyridyl oligomers [1]. The 5-bromo substitution on pyridine in the target compound provides a crucial first-generation coupling handle; alternative halogen placements (e.g., 4-bromo or 6-bromo pyridine regioisomers) would yield different oligomer geometries and spatial arrangements incompatible with α-helix mimicry requirements.

Iterative cross-coupling α-Helix mimetics Protein-protein interaction

Validated Application Scenarios for 5-Bromo-2-(2-thienyl)pyridine Based on Experimental Evidence


OLED Phosphorescent Emitter Precursor

5-Bromo-2-(2-thienyl)pyridine is utilized as a precursor for synthesizing thieno-pyridine chelating ligands that coordinate to iridium(III) centers, yielding yellow phosphorescent emitters for OLED applications. Devices incorporating these complexes achieve power efficiencies up to 30.41 lm/W and brightness exceeding 7000 cd/m² [1]. The bromine substituent at the pyridine 5-position enables efficient Suzuki coupling with functionalized aryl partners while preserving the thiophene ring for subsequent cyclometalation with iridium. This synthetic route is preferable to alternative halogen handles that may either reduce coupling efficiency (chloro analogs) or introduce undesired electronic perturbations to the final emitter.

Regioselective Synthesis of Pyridylthiophene Constitutional Isomers

The compound serves as a starting material in regiocontrolled functionalization sequences where the bromine handle undergoes selective transformation while the thiophene ring remains available for directed metalation [1]. This orthogonal reactivity is critical for accessing specific constitutional isomers of iodinated pyridylthiophenes and related functionalized derivatives. In procurement, the specific regioisomer (CAS 91891-74-6) must be distinguished from its constitutional isomer 2-(5-bromo-2-thienyl)pyridine (CAS 123784-07-6), as these compounds lead to divergent synthetic pathways and product outcomes .

Synthesis of α-Helix Mimetic Scaffolds for Protein-Protein Interaction Studies

5-Bromo-2-(2-thienyl)pyridine is employed as a first-generation building block in iterative Suzuki-Miyaura coupling sequences to construct thienylpyridyl garlands that mimic α-helical protein secondary structures [1]. These oligomeric scaffolds are designed to disrupt pathological protein-protein interactions implicated in disease states. The compound's 5-bromo substitution on the pyridine ring enables linear extension of the garland architecture; alternative regioisomers with bromine on the thiophene or at other pyridine positions would generate bent or kinked geometries incompatible with α-helix mimicry requirements .

Catalyst-Transfer Condensation Polymerization for π-Conjugated Polymers

As demonstrated in model studies of thiophene-pyridine biaryl monomers, dibrominated derivatives analogous to 5-bromo-2-(2-thienyl)pyridine undergo efficient catalyst-transfer Suzuki-Miyaura condensation polymerization (Pd-CTCP) to yield π-conjugated copolymers [1]. The bromide leaving group provides the optimal balance of reactivity and chemoselectivity for controlled chain-growth polymerization, enabling narrow molecular weight distributions. This application is relevant for synthesizing conductive and semiconducting polymers used in organic electronics, sensors, and photovoltaic devices.

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